Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is an organic compound with the molecular formula C13H11NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a formyl group attached to the quinoline ring and a sulfanylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate typically involves the reaction of 3-formylquinoline with methyl thioglycolate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-[(3-carboxy-2-quinolinyl)sulfanyl]acetate.
Reduction: Methyl 2-[(3-hydroxymethyl-2-quinolinyl)sulfanyl]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-formyl-2-pyridinyl)sulfanyl]acetate: Similar structure but with a pyridine ring instead of a quinoline ring.
Methyl 2-[(3-formyl-2-benzothiazolyl)sulfanyl]acetate: Contains a benzothiazole ring instead of a quinoline ring.
Uniqueness
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinoline moiety and a sulfanyl group, which are known for their biological activities. The synthesis of this compound typically involves the reaction of 3-formyl-2-mercaptoquinoline with methyl acetate under basic conditions. This method has been optimized for efficiency and yield, allowing for large-scale production .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including:
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 1.9 - 7.52 |
MCF-7 | 2.3 - 6.62 |
These values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin, which has an IC50 of approximately 3.23 µg/mL . The mechanism of action appears to involve interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .
Antibacterial Activity
In addition to its anticancer effects, this compound has demonstrated antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 44 |
Escherichia coli | 22 |
Pseudomonas aeruginosa | 18 |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, the introduction of various substituents on the quinoline ring or altering the sulfanyl group can enhance potency or selectivity toward specific biological targets. Molecular docking studies have provided insights into binding affinities at target sites such as human thymidylate synthase, suggesting that structural modifications can optimize therapeutic efficacy .
Case Studies
- Anticancer Efficacy : A study involving the treatment of HCT-116 cells with this compound showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment .
- Bacterial Resistance : In a comparative study assessing various quinoline derivatives against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .
Properties
IUPAC Name |
methyl 2-(3-formylquinolin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTIVBXKOSGFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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